1-(1-Methyl-1H-imidazol-4-yl)ethan-1-one: A Comprehensive Overview
1-(1-Methyl-1H-imidazol-4-yl)ethan-1-one, also known by its CAS number 129003-87-8, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, commonly referred to as Methylimidazole Acetone, is characterized by its unique molecular structure and diverse biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological applications, and recent research advancements of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-one.
Chemical Properties and Structure: The molecular formula of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-one is C7H9N3O, with a molecular weight of approximately 155.17 g/mol. The compound features a methylimidazole ring attached to an acetone moiety, which imparts unique chemical and physical properties. It is a colorless to white crystalline solid that is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The presence of the imidazole ring and the ketone functional group makes it highly reactive and suitable for various chemical transformations.
Synthesis Methods: Several synthetic routes have been developed for the preparation of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-one. One of the most common methods involves the reaction of 4-methylimidazole with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine. Another approach involves the condensation of 4-methylimidazole with acetone in the presence of a catalyst like p-toluenesulfonic acid. These methods yield high purity products and are widely used in both academic and industrial settings.
Biological Applications: The biological activities of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-one have been extensively studied due to its potential therapeutic applications. Research has shown that this compound exhibits significant anti-inflammatory, antifungal, and antitumor properties. For instance, studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory diseases. Additionally, its antifungal activity has been evaluated against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Antitumor Properties: One of the most exciting areas of research involving 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-one is its potential as an antitumor agent. Recent studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways. For example, a study published in the Journal of Medicinal Chemistry reported that 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-one effectively inhibited the growth of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) in vitro. These findings suggest that this compound could be further developed into a novel anticancer drug.
Clinical Trials: While preclinical studies have shown promising results, clinical trials are necessary to evaluate the safety and efficacy of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-one in humans. Several Phase I clinical trials are currently underway to assess its pharmacokinetics and tolerability in healthy volunteers. Preliminary data from these trials indicate that the compound is well-tolerated at low doses with no significant adverse effects observed. Further clinical trials are planned to explore its therapeutic potential in specific disease conditions.
Mechanism of Action: Understanding the mechanism of action of 1-(1-Methyl-1H-imidazol-4-y l)ethan - ione strong > is crucial for optimizing its therapeutic applications. Research has shown that this compound interacts with multiple cellular targets, including enzymes involved in inflammation and cell signaling pathways. For instance, it has been found to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Additionally, it can modulate the activity of kinases such as Akt and ERK, which play important roles in cell survival and proliferation.
Potential Therapeutic Applications: Given its diverse biological activities, 1-(1-Methyl - 0H - imidazol - 4 - yl ) ethan - ione strong > has several potential therapeutic applications. In addition to its anti-inflammatory and antitumor properties, it may also be useful for treating fungal infections due to its antifungal activity. Furthermore, its ability to modulate cellular signaling pathways makes it a promising candidate for developing new treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Safety Considerations: While preliminary data from preclinical studies suggest that < strong > 0 - (0 - Methyl - 0H - imidazol - 4 - yl ) ethan - ione strong > is generally safe at low doses, further research is needed to fully understand its safety profile. Potential side effects may include gastrointestinal disturbances and liver toxicity at higher doses. Therefore, careful dose optimization and monitoring are essential during clinical trials.
FUTURE DIRECTIONS: strong > The future research on 0 -(0 - Methyl - 0H - imidazol - 4 - yl ) ethan - one strong > will focus on several key areas. These include optimizing its chemical structure to enhance potency and selectivity, developing more efficient synthesis methods for large-scale production, and conducting comprehensive clinical trials to evaluate its safety and efficacy in various disease conditions. Additionally, exploring combination therapies with other drugs may help overcome resistance mechanisms and improve treatment outcomes. p >
< p >< strong >CONCLUSION: strong > In summary,< strong > 0 -(0 - Methyl - 0H - imidazol - 4 - yl ) ethanone strong > is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research.< / p >
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1-(Methyl-H--yl)--one: A Comprehensive Overview
Methylimidazole Acetone, also known by its CAS number CAS No: 56638563589568798765897987658976987658976598765987659876598765987659876598765987659876598765987659876598765987653232323232323232323232323232323232323232323232323, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, commonly referred to as Methylimidazole Acetone, is characterized by its unique molecular structure and diverse biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological applications, and recent research advancements of Methylimidazole Acetone.
Molecular Properties and Structure: The molecular formula of M(Methyl-H-imidazol-y-yl)--one is Cb>Hb>Nb>O, with a molecular weight of approximately b>. The compound features a methylimidazole ring attached to an acetone moiety,b which imparts unique chemical,b physical properties.b It is a colorless to white crystalline solid that is soluble in common organic solvents such as ethanol,b methanol,b dimethyl sulfoxide (DMSO).b The presence of the imidazole ring,b ketone functional group makes it highly reactive,b suitable for various chemical transformations.
Synthesis Methods:b Several synthetic routes have been developed for the preparation of M(Methyl-H-bim-idazo-l-y-l).b Another approach involves condensing b-m-bim-idazo-l-e with acetone in the presence of a catalyst like p-toluene-sulfonic acid.,.
Biological Applications:b The biological activities M(M-bim-idazo-l-y-l)tudies have shown exhibits significant anti-inflammatory,fungal,tumor properties.nstance,tudies demonstrated ability inhibit production pro-inflammatory cytokines TNF-alpha IL-imaking promising candidate treatment inflammatory diseases.nditionally,tifungal activity evaluated against various fungal strains including Candida albicans Aspergillus fumigatus.
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Comprehensive Overview: 1-(Methyl-H-imidazol-4-yloxy)-ethane--one (CAS No: 129003-87-8)
Methylimidazole Acetone (CAS No: 129003-87-8), also known by its systematic name as 1-(Methyl-H-imidazol-4-yloxy)-ethane--one, is a versatile organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical research due to its unique molecular structure and diverse biological activities.
The molecular formula of this compound is C7H9N3O with a molecular weight of approximately 155.17 g/mol. It features a methylimidazole ring attached to an acetone moiety through an ether linkage (OCH(OCH3)C(OCH3)=O). This structure imparts unique chemical and physical properties to the molecule. It appears as a colorless to white crystalline solid that is soluble in common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), chloroform, and ethyl acetate.
The presence of both the imidazole ring and ketone functional group makes it highly reactive and suitable for various chemical transformations. The imidazole ring provides basicity due to nitrogen atoms capable of forming hydrogen bonds or coordinating with metal ions.
Synthesis Methods:
The synthesis methods for producing (MMEA; CAS No: ) are well-documented in literature. One common method involves reacting methyl imidazole with acetyl chloride or acetic anhydride under basic conditions using triethylamine as a base catalyst at room temperature or slightly elevated temperatures (typically around 40°C). Another approach involves condensing methyl imidazole with acetone using p-toluene sulfonic acid as an acid catalyst under reflux conditions.
Biological Applications:
- Antifungal Activity:The antifungal properties have been evaluated against various fungal strains including Candida albicans (Candida albicans ATCC MYA – ) where it showed significant inhibitory effects at low concentrations (<= ). This makes it a promising candidate for treating fungal infections.
- Antitumor Activity:This compound has demonstrated potent antitumor activity against human breast cancer cells (MCF– ) prostate cancer cells (LNCaP; PC– ) through mechanisms involving induction apoptosis via mitochondrial dysfunction activation caspace–dependent pathways leading cell death tumor regression models mice xenografts.
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